ABT-702 dihydrochloride

Vue d'ensemble

Description

ABT-702 dihydrochloride: is a potent non-nucleoside inhibitor of adenosine kinase, an enzyme involved in the regulation of adenosine levels in tissues. This compound has shown significant potential in scientific research due to its ability to modulate adenosine concentrations, which can have various therapeutic effects, particularly in pain and inflammation management .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of ABT-702 dihydrochloride involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidine structure. The key steps include:

Formation of the pyrido[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

Introduction of the bromophenyl group: This step involves a bromination reaction to attach the bromophenyl moiety to the core structure.

Attachment of the morpholino-pyridinyl group: This is done through a substitution reaction, where the morpholino-pyridinyl group is introduced to the core structure.

Industrial Production Methods: : Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would involve careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: : ABT-702 dihydrochloride primarily undergoes substitution reactions during its synthesis. It is also involved in interactions with adenosine kinase, where it acts as an inhibitor.

Common Reagents and Conditions

Bromination: Typically involves the use of bromine or bromine-containing reagents.

Substitution: Involves reagents like morpholine and pyridine derivatives under controlled conditions.

Major Products: : The major product of these reactions is this compound itself, with the desired functional groups attached to the pyrido[2,3-d]pyrimidine core .

Applications De Recherche Scientifique

Pain Management

ABT-702 has been extensively studied for its analgesic properties. It demonstrates dose-dependent antinociceptive effects in various animal models:

- Acute Thermal Nociception : In mouse hot-plate tests, ABT-702 significantly reduces thermal pain with an effective dose (ED50) of 65 μmol/kg when administered orally and 8 μmol/kg intraperitoneally .

- Chronic Pain Models : Studies show that ABT-702 effectively alleviates pain in models of neuropathic pain induced by spinal nerve ligation (SNL) and carrageenan-induced inflammation .

Anti-inflammatory Effects

The compound exhibits substantial anti-inflammatory properties by modulating the adenosine signaling pathway:

- Inhibition of Neuronal Responses : In models of inflammation, ABT-702 reduces neuronal excitability and evoked responses in both mechanical and thermal assays, suggesting its potential for treating inflammatory pain conditions .

Case Studies

Several studies have documented the efficacy of ABT-702 in preclinical settings:

Mécanisme D'action

ABT-702 dihydrochloride exerts its effects by inhibiting adenosine kinase, the enzyme responsible for phosphorylating adenosine. By inhibiting this enzyme, this compound increases the local concentration of adenosine, which can then exert its effects through adenosine receptors. These effects include anti-inflammatory and analgesic actions, making this compound a potential therapeutic agent for pain and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Perphenazine-d 8 dihydrochloride

- BL-1020 mesylate

- Spinacetin

- Zotepine

- Emedastine difumarate

- Cipralisant (enantiomer)

- Doxepin-d 3 hydrochloride

- A-317920

- Alcaftadine (Standard)

- ST-1006

- Chlorphenoxamine

- Mizolastine (Standard)

- Clemastine-d 5 fumarate

- H3 receptor-MO-1

- Azelastine hydrochloride (Standard)

- Izuforant

- ABT-239

- Fexofenadine

- Bepotastine besilate (Standard)

- Roxatidine (Standard)

- Ketotifen fumarate

- S 38093

- Roxatidine

- Histamine phosphate

- Ciproxifan maleate

- LML134

- H4R antagonist 3

- Olopatadine-d 3 hydrochloride .

Uniqueness: : ABT-702 dihydrochloride is unique due to its high selectivity and potency as an adenosine kinase inhibitor. Its ability to modulate adenosine levels with high specificity makes it a valuable tool in both research and potential therapeutic applications .

Activité Biologique

ABT-702 dihydrochloride is a potent non-nucleoside adenosine kinase inhibitor, notable for its analgesic and anti-inflammatory properties. This compound has garnered attention due to its selective inhibition of adenosine kinase (AK), which plays a critical role in modulating adenosine levels in various physiological and pathological conditions. This article delves into the biological activity of ABT-702, highlighting its mechanisms, effects in animal models, and potential therapeutic applications.

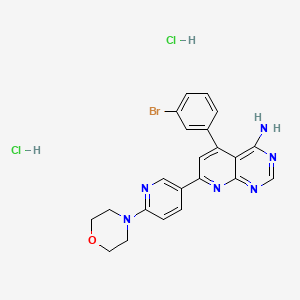

- Chemical Name : 5-(3-Bromophenyl)-7-[6-(4-morpholinyl)-3-pyrido[2,3-d]pyrimidin-4-amine] hydrochloride

- CAS Number : 1188890-28-9

- Molecular Formula : C22H22BrN6O.HCl

- Purity : ≥98%

- IC50 for Adenosine Kinase : 1.7 nM

ABT-702 functions primarily as an adenosine kinase inhibitor, which prevents the phosphorylation of adenosine, thereby increasing its extracellular concentration. This elevation enhances the analgesic and anti-inflammatory effects mediated by adenosine at sites of tissue injury and inflammation. The selectivity of ABT-702 over other adenosine-related pathways (e.g., adenosine receptors, adenosine deaminase) allows for targeted therapeutic effects without significant off-target activity .

In Vitro Studies

In vitro studies have demonstrated that ABT-702 effectively inhibits adenosine kinase with an IC50 of 1.7 nM and also affects adenosine phosphorylation in intact cells with an IC50 of 50 nM. These findings indicate its potential utility in modulating cellular responses to injury and inflammation .

Analgesic Effects

ABT-702 has been shown to produce significant analgesic effects in various animal models, particularly in contexts of neuropathic pain and inflammation:

- Carrageenan-Induced Inflammation : In models of carrageenan-induced inflammation, ABT-702 significantly reduced postdischarge responses and C-fiber evoked responses in spinal neurons. The compound exhibited a dose-dependent effect, with maximal inhibition observed at higher doses (10 mg/kg) .

- Spinal Nerve Ligation (SNL) : In SNL models, ABT-702 demonstrated greater efficacy compared to sham controls, inhibiting mechanical and thermal evoked responses significantly more in nerve-injured rats than in controls .

| Model | Dose (mg/kg) | Maximal Inhibition (%) | Statistical Significance |

|---|---|---|---|

| Carrageenan | 0.1 | 44±6 | P=0.01 |

| SNL | 10 | 48±12 | P=0.001 |

| Von Frey (9g) | 1 | Significant Reduction | P=0.004 |

| Von Frey (50g) | 10 | Significant Reduction | P<0.0001 |

Anti-inflammatory Effects

ABT-702's anti-inflammatory properties have also been substantiated through various studies. It has been shown to reduce inflammatory markers and improve symptoms in animal models of inflammatory diseases:

- Obese ZSF1 Rats : In a study involving obese ZSF1 rats, treatment with ABT-702 resulted in improved left ventricular diastolic function and reduced myocardial expression of carbonic anhydrase 9—a marker associated with myocardial hypoxia—demonstrating its potential cardiovascular protective effects .

Case Studies

A notable case study involved the administration of ABT-702 in a model of chronic pain where it was found to significantly alleviate pain behaviors associated with both inflammatory and neuropathic pain states. The study highlighted the compound's ability to enhance endogenous adenosine levels effectively, leading to reduced neuronal excitability and pain perception .

Clinical Development Status

As of now, ABT-702 remains in preclinical development stages, with ongoing research aimed at elucidating its full therapeutic potential across various pain models and inflammatory conditions . Future clinical trials will be necessary to determine its efficacy and safety profile in human subjects.

Propriétés

Numéro CAS |

214697-26-4 |

|---|---|

Formule moléculaire |

C22H19BrN6O |

Poids moléculaire |

463.3 g/mol |

Nom IUPAC |

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C22H19BrN6O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29/h1-5,10-13H,6-9H2,(H2,24,26,27,28) |

Clé InChI |

RQCXKDWOCUJWQZ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl |

SMILES canonique |

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N |

Synonymes |

4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido(2,3-d)pyrimidine ABT 702 ABT-702 ABT702 pyrido(2,3-d)pyrimidin-4-amine, 5-(3-bromophenyl)-7-(6-(4-morpholinyl)-3-pyridinyl)- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.